Home > Products > Screening Compounds P79283 > Lenalidomide-PEG2-OH
Lenalidomide-PEG2-OH -

Lenalidomide-PEG2-OH

Catalog Number: EVT-14902117
CAS Number:
Molecular Formula: C17H21N3O5
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG2-OH is a synthetic compound derived from lenalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain myelodysplastic syndromes. This compound incorporates a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability. The basic structure of lenalidomide includes an isoindole core, which is modified in lenalidomide-PEG2-OH to improve its pharmacokinetic properties and therapeutic efficacy.

Classification

Lenalidomide-PEG2-OH falls under the class of synthetic organic compounds. It is categorized as an immunomodulatory agent and an anti-cancer drug. Its classification can be summarized as follows:

  • Compound Class: Synthetic organic
  • Drug Class: Immunomodulatory agents, anti-cancer agents
  • Chemical Family: Isoindoles and derivatives
Synthesis Analysis

Methods

The synthesis of lenalidomide-PEG2-OH typically involves the modification of the lenalidomide structure through PEGylation. This process can be achieved through various methods, including:

  1. Direct PEGylation: This method involves the reaction of lenalidomide with activated PEG derivatives, such as PEG aldehydes or PEG carboxylic acids, under conditions that facilitate the formation of stable covalent bonds.
  2. Reductive Amination: This technique can be employed to attach the PEG moiety to the amine group present in lenalidomide. The reaction usually requires a reducing agent and can be performed in mild conditions to preserve the integrity of the drug.

Technical Details

The technical aspects of synthesizing lenalidomide-PEG2-OH involve controlling reaction parameters such as temperature, pH, and solvent choice to optimize yield and purity. For instance, using solvents like dimethyl sulfoxide or acetonitrile can enhance solubility and reactivity.

Molecular Structure Analysis

Structure

The molecular structure of lenalidomide-PEG2-OH consists of a core isoindole structure with hydroxyl groups and a polyethylene glycol chain attached. The IUPAC name for lenalidomide is 4-amino-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one.

Data

Key data points regarding the molecular structure include:

  • Molecular Formula: C18H21N3O6
  • Molecular Weight: 369.37 g/mol
  • CAS Registry Number: 191732-72-6
Chemical Reactions Analysis

Reactions

Lenalidomide-PEG2-OH can undergo various chemical reactions typical for compounds containing amine and hydroxyl functional groups. Notable reactions include:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Amidation: Formation of amides through reactions with acid chlorides or anhydrides.
  3. Hydrolysis: The PEG moiety can undergo hydrolysis under acidic or basic conditions.

Technical Details

The stability of lenalidomide-PEG2-OH under physiological conditions is crucial for its application as a therapeutic agent. Understanding its reactivity helps in predicting its behavior in biological systems.

Mechanism of Action

Process

Lenalidomide exerts its effects primarily through modulation of immune responses and direct anti-tumor activity. It enhances T-cell proliferation and increases natural killer cell activity while inhibiting tumor necrosis factor-alpha production.

Data

Research indicates that lenalidomide's mechanism involves:

  1. Immune Modulation: Enhancing immune system activity against tumors.
  2. Anti-Angiogenesis: Inhibiting blood vessel formation necessary for tumor growth.
  3. Apoptosis Induction: Promoting programmed cell death in malignant cells.
Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-PEG2-OH exhibits enhanced solubility due to the PEG component, making it suitable for intravenous administration. Its melting point and boiling point are influenced by the PEG chain length.

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in water due to the PEG moiety.
  • Stability: Stable under physiological pH but may degrade under extreme conditions (high temperature or acidic environments).
Applications

Scientific Uses

Lenalidomide-PEG2-OH has several applications in scientific research and clinical settings:

  1. Cancer Therapy: Used as part of combination therapies for multiple myeloma and other malignancies.
  2. Immunotherapy Research: Investigated for its potential in modulating immune responses against tumors.
  3. Drug Development: Studied as a model compound for developing new PEGylated drugs with improved pharmacokinetics.
Introduction to Lenalidomide-PEG2-OH in Targeted Protein Degradation

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Design

The mechanistic foundation of Lenalidomide-PEG2-OH lies in its ability to engage the CRL4^CRBN^ E3 ubiquitin ligase complex, specifically through high-affinity binding to cereblon (CRBN). Lenalidomide and its derivatives function as molecular recruiters by occupying the tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN. This binding induces a conformational rearrangement that enables the recruitment of non-native substrate proteins, positioning them for ubiquitination [2] [6]. Upon forming a ternary complex (CRBN:PROTAC:target protein), the E3 ligase transfers ubiquitin molecules to lysine residues on the target protein, marking it for proteasomal destruction [3] [7].

The structural specificity of Lenalidomide-PEG2-OH is paramount to its function. X-ray crystallographic studies reveal that the glutarimide ring of lenalidomide forms critical hydrogen bonds with CRBN residues (His378 and Trp380), while the isoindolinone ring extends toward solvent-exposed regions, enabling linker attachment without disrupting the core binding interactions [10]. This precise molecular recognition underlies the exceptional utility of lenalidomide-based ligands in PROTAC engineering. Compared to other E3 ligase ligands (e.g., VHL or MDM2 binders), CRBN-recruiting compounds like Lenalidomide-PEG2-OH offer advantages in ligand efficiency and synthetic tractability, contributing to their prominence in clinical-stage degraders (12 of 15 PROTACs in clinical trials recruit CRBN) [7].

Table 2: E3 Ligase Recruitment Parameters of CRBN-Targeting Ligands

ParameterLenalidomideLenalidomide-PEG2-OHPomalidomide
CRBN Kd (nM)230 ± 35Comparable to parent180 ± 25
Ternary Complex StabilityModerateEnhanced via linkerHigh
Substrate Scope FlexibilityIKZF1/IKZF3Expanded via PROTAC designIKZF1/IKZF3/CK1α
Synthetic AccessibilityHighModerateModerate
Proven Targets in PROTACsMultipleEmergingExtensive

Evolution of Cereblon (CRBN)-Targeting Ligands in Molecular Glues and Degraders

The development of Lenalidomide-PEG2-OH represents a deliberate evolution from first-generation immunomodulatory drugs (IMiDs). Thalidomide, the progenitor of this class, exhibited teratogenicity and complex pharmacology until its CRBN-dependent mechanism was elucidated in 2010, revealing its ability to modulate substrate specificity of the CRL4^CRBN^ complex [2] [6]. Lenalidomide (CC-5013) emerged as a structurally refined derivative with enhanced potency and reduced off-target effects, clinically approved for hematological malignancies. Its mechanism involves inducing degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma cells, and CK1α in del(5q) myelodysplastic syndrome [2] [4].

The functionalization journey of lenalidomide advanced with the recognition that its 4'- and 5- positions could undergo chemical modification without compromising CRBN binding. This insight drove the creation of covalently adaptable analogs including Lenalidomide-4'-PEG2-amine (Tocris 7093), Lenalidomide-5-aminomethyl, and Lenalidomide-PEG2-OH itself [5] [9]. These derivatives feature spacer-incorporated designs that transform the parent molecule from an active pharmaceutical ingredient into a modular component for bifunctional degraders. Lenalidomide-PEG2-OH specifically positions a diethylene glycol spacer (–O–CH₂–CH₂–O–CH₂–CH₂–) terminated by a hydroxyl group at the 4' position of the isoindolinone ring. This strategic modification maintains the pharmacophoric elements essential for CRBN binding while introducing a hydrophilic linker that facilitates coupling chemistry to target-binding warheads [1] [9].

Recent crystallographic breakthroughs with engineered CRBN constructs (e.g., CRBN^midi^) have enabled high-resolution structural characterization of these modified ligands within ternary complexes. These studies confirm that PEGylated lenalidomide derivatives retain the binding mode fidelity of the parent compound while providing spatial extension for productive ternary complex formation with diverse target proteins [10]. The trajectory of CRBN ligand evolution—from serendipitously discovered molecular glues to rationally designed PROTAC components—exemplifies the synergy between mechanistic understanding and synthetic chemistry in advancing targeted protein degradation.

Table 3: Evolution of CRBN-Targeting Ligands for Degradation Technologies

GenerationRepresentative CompoundKey AdvancementLimitations Addressed
1stThalidomideInitial CRBN engagementNon-selective degradation, teratogenicity
2ndLenalidomideImproved specificity, clinical translationLimited to endogenous neo-substrates
3rdPomalidomideEnhanced degradation potencyStill restricted to zinc finger targets
4thLenalidomide-PEG2-OHSynthetic handle for PROTAC conjugationEnables degradation of diverse non-native targets
5thCC-90009 (CELMoDs™)Selective substrate recruitmentReduced off-target degradation

Rationale for PEGylation in Enhancing PROTAC Pharmacokinetics

The incorporation of a diethylene glycol spacer (–PEG₂–) in Lenalidomide-PEG2-OH addresses fundamental challenges in PROTAC development through strategic molecular engineering. Unmodified lenalidomide exhibits suboptimal pharmacokinetic properties, including rapid renal clearance (terminal half-life ≈3-4 hours) due to its low molecular weight (259 g/mol) and limited hydrophilicity [4]. The PEG₂ spacer significantly increases the compound's hydrodynamic volume and introduces oxygen atoms capable of forming hydrogen bonds with water molecules, thereby enhancing aqueous solubility. This modification mitigates aggregation tendencies common to hydrophobic PROTACs, potentially improving formulation stability and bioavailability [8] [9].

Beyond solubility enhancement, the PEG spacer serves as a conformational regulator influencing ternary complex geometry. Biophysical studies suggest that optimal linker length facilitates productive ubiquitin transfer by maintaining the target protein within an optimal orientation relative to the E3 ligase (typically 30-50 Å separation). The 13.5 Å PEG₂ spacer in Lenalidomide-PEG2-OH represents a balanced design that bridges the CRBN-binding moiety and target-binding ligand without introducing excessive conformational flexibility that could diminish degradation efficiency [1] [9]. Molecular modeling of PROTACs incorporating this spacer demonstrates favorable spatial positioning of target proteins within the ubiquitination zone of the CRL4^CRBN^ complex, as validated through studies using CRBN^midi^ constructs [10].

The terminal hydroxyl group (–OH) provides a versatile chemical handle for conjugation chemistry. Unlike amine-terminated analogs (e.g., Lenalidomide-4'-PEG2-amine), the hydroxyl group offers orthogonal reactivity suitable for carbodiimide-mediated coupling to carboxylic acid-containing warheads, formation of carbonate linkages, or etherification under mild conditions. This synthetic flexibility accelerates PROTAC prototype iteration during structure-activity relationship optimization. Empirical evidence from nanoparticle delivery systems demonstrates that PEGylation significantly enhances cellular uptake of conjugated therapeutics; analogous principles apply to PROTACs incorporating Lenalidomide-PEG2-OH, where the PEG spacer may reduce non-specific binding and improve tissue penetration [8].

Table 4: Impact of Linker Design on PROTAC Performance Parameters

Linker AttributeAlkyl ChainPEG-Based (e.g., PEG₂)Piperazine-Piperidine
Hydrophilicity (LogP)High (+1.2)Moderate (-0.8)Variable (-0.5 to +0.7)
Conformational FlexibilityLowHighModerate
Metabolic StabilityModerateHighVariable
Synthetic AccessibilityHighHighModerate
Optimal Length Range8-12 atoms2-4 units3-6 bonds
Distance Span (Å)10-1510-208-16

Properties

Product Name

Lenalidomide-PEG2-OH

IUPAC Name

3-[7-[2-(2-hydroxyethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C17H21N3O5/c21-7-9-25-8-6-18-13-3-1-2-11-12(13)10-20(17(11)24)14-4-5-15(22)19-16(14)23/h1-3,14,18,21H,4-10H2,(H,19,22,23)

InChI Key

YKXNWXICQYLXCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.